

In-Depth Technical Guide to the Crystal Structure and Lattice Parameters of Niobium

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Compound of Interest

Compound Name: Niobium

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of **niobium**, a transition metal of significant interest in various scientific and industrial fields. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who require a thorough understanding of **niobium**'s fundamental crystallographic properties.

Crystal Structure of Niobium

Niobium crystallizes in a body-centered cubic (bcc) structure at ambient pressure and from room temperature up to its melting point. The bcc lattice is characterized by atoms at the eight corners of a cube and one atom in the center of the cube. This crystal structure is common to many metals, including iron (at room temperature), chromium, and vanadium.

The crystallographic details of **niobium** are as follows:

- Crystal System: Cubic
- Lattice Type: Body-Centered
- Space Group: Im-3m (No. 229)

While the bcc structure is widely accepted, it is worth noting that high-resolution thermal expansion measurements have revealed anisotropies that are inconsistent with a perfect cubic

structure, suggesting that further research into subtle structural details may be warranted.^[1]

Quantitative Crystallographic Data

The following table summarizes the key crystallographic and physical parameters of **niobium** at standard conditions.

Parameter	Value	Reference(s)
Crystal Structure	Body-Centered Cubic (bcc)	^[2] ^[3] ^[4]
Space Group	Im-3m	^[2]
Lattice Parameter (a) at 20 °C	3.3004 Å (330.04 pm)	^[2]
Atomic Radius (empirical)	1.46 Å (146 pm)	
Density (at 20 °C)	8.57 g/cm ³	^[3]
Atomic Number	41	^[3]
Atomic Weight	92.90638 u	

Experimental Determination of Lattice Parameters

The precise determination of **niobium**'s lattice parameters is crucial for understanding its physical and chemical properties. The two primary experimental techniques employed for this purpose are X-ray Diffraction (XRD) and Neutron Diffraction.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful non-destructive technique used to analyze the crystal structure of materials. By bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams, one can deduce the arrangement of atoms within the crystal lattice.

A typical experimental protocol for determining the lattice parameter of a polycrystalline **niobium** sample using powder XRD is as follows:

- Sample Preparation:

- A high-purity **niobium** sample is required. For powder diffraction, the sample is typically in the form of a fine powder to ensure a random orientation of the crystallites.
- If starting with a bulk sample, it can be ground into a fine powder using a mortar and pestle or a mechanical grinder. Care must be taken to avoid introducing significant strain or contamination during this process.
- The powder is then mounted onto a sample holder. A common method is to press the powder into a shallow well in the holder to create a flat, smooth surface.
- Instrument Setup and Data Collection:
 - A powder diffractometer equipped with a copper X-ray source (Cu K α radiation, $\lambda \approx 1.54 \text{ \AA}$) is commonly used.
 - The X-ray tube is typically operated at a voltage of 40 kV and a current of 30-40 mA.
 - The goniometer, which controls the angles of the incident and diffracted X-ray beams, is set to scan over a 2θ range that includes the major diffraction peaks for bcc **niobium**. A typical range would be from 20° to 100° .
 - Data is collected in a step-scan mode, with a step size of approximately 0.02° and a dwell time of 1-2 seconds per step to ensure good signal-to-noise ratio.
- Data Analysis (Rietveld Refinement):
 - The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle 2θ .
 - The positions of the diffraction peaks are used to determine the lattice parameter. For a cubic system, the lattice parameter 'a' can be calculated from the Bragg's Law and the interplanar spacing equation:
 - $n\lambda = 2d \sin(\theta)$
 - $d = a / \sqrt{(h^2 + k^2 + l^2)}$ where 'd' is the interplanar spacing, and (hkl) are the Miller indices of the diffracting planes.

- For a more precise determination, Rietveld refinement is employed. This is a powerful technique that involves fitting a calculated diffraction pattern to the entire experimental pattern. The refinement process adjusts various parameters, including the lattice parameter, atomic positions, and peak shape parameters, to minimize the difference between the calculated and observed patterns.
- Software such as FullProf, GSAS, or TOPAS is commonly used for Rietveld refinement. The initial structural model for **niobium** (bcc, space group Im-3m) is used as a starting point for the refinement.

Neutron Diffraction

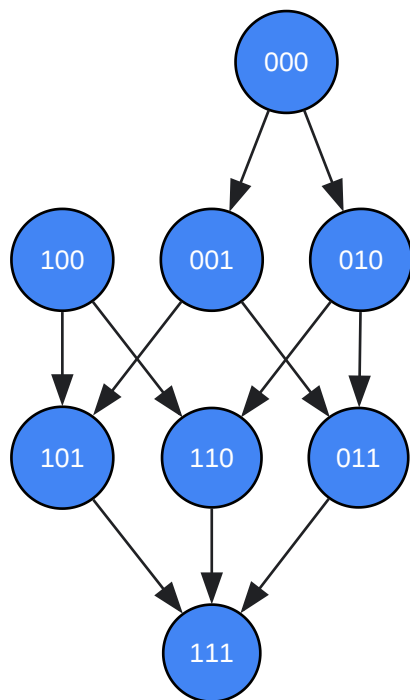
Neutron diffraction is another powerful technique for crystal structure determination. It is analogous to X-ray diffraction but uses a beam of neutrons instead of X-rays. A key advantage of neutron diffraction is its sensitivity to light elements and its ability to distinguish between isotopes. For a pure element like **niobium**, it provides a complementary and often more precise measurement of the lattice parameters, especially at cryogenic temperatures.

- Sample Preparation:
 - Similar to XRD, a high-purity **niobium** sample is required. Due to the lower scattering cross-section of neutrons compared to X-rays, larger sample volumes are often needed.
 - The sample is typically in the form of a powder or a bulk polycrystalline rod.
- Instrument Setup and Data Collection:
 - The experiment is performed at a neutron source, such as a nuclear reactor or a spallation source.
 - A monochromatic beam of thermal neutrons with a known wavelength is directed at the sample.
 - The scattered neutrons are detected by a position-sensitive detector that measures the intensity as a function of the scattering angle.
- Data Analysis:

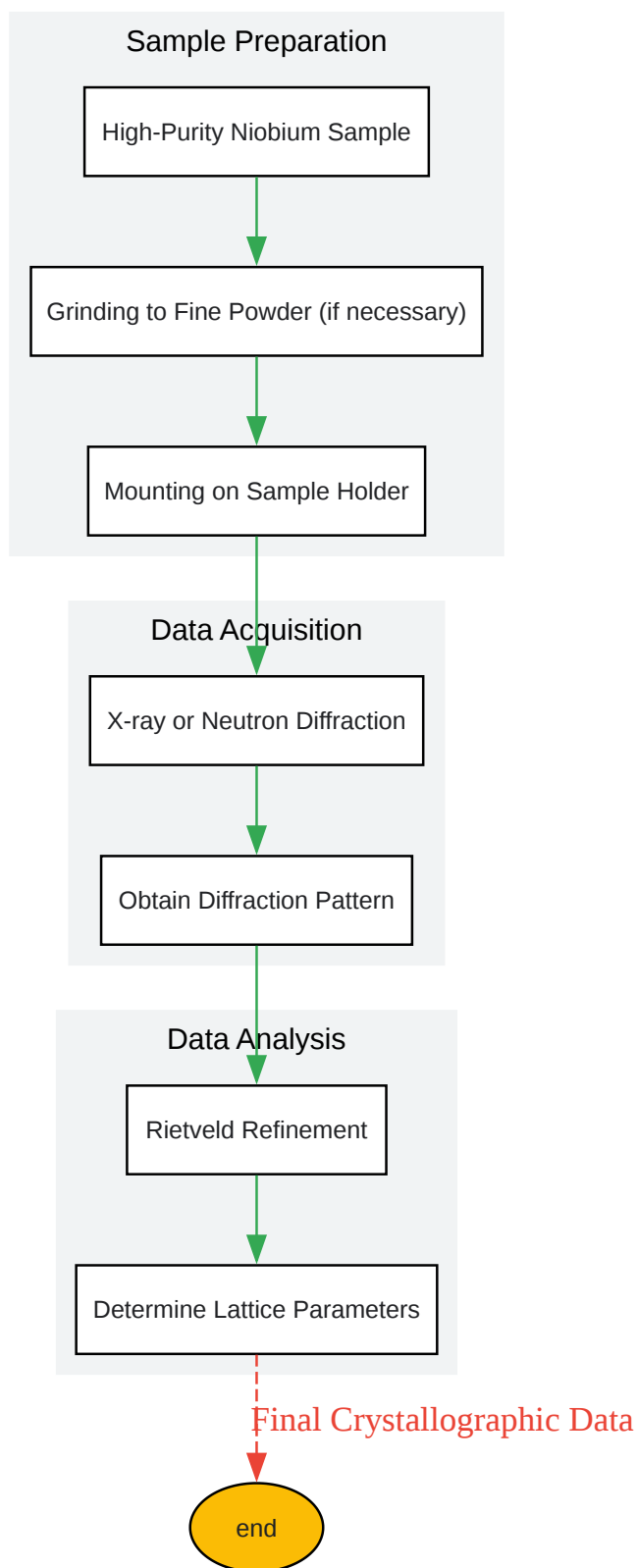
- The data analysis is very similar to that of XRD data. The positions of the Bragg peaks in the neutron diffraction pattern are used to determine the lattice parameters.
- Rietveld refinement is the standard method for analyzing neutron powder diffraction data to obtain highly accurate lattice parameters.

Visualizations

The following diagrams illustrate the crystal structure of **niobium** and the experimental workflow for determining its lattice parameters.



Body-Centered Cubic (BCC) Crystal Structure of Niobium



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